molecular formula C12H24O B165319 2-Dodecanone CAS No. 6175-49-1

2-Dodecanone

Cat. No.: B165319
CAS No.: 6175-49-1
M. Wt: 184.32 g/mol
InChI Key: LSKONYYRONEBKA-UHFFFAOYSA-N
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Description

2-Dodecanone, also known as decyl methyl ketone or dodecan-2-one, is an organic compound with the molecular formula C12H24O. It is a colorless to light yellow liquid with a fruity, citrus-like odor. This compound is a member of the ketone family and is commonly found in various essential oils, including those of rue (Ruta graveolens) and hops (Humulus lupulus) .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of secondary dodecyl alcohol due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Dodecanoic acid

    Reduction: Secondary dodecyl alcohol

    Substitution: Hydrazones

Mechanism of Action

Target of Action

2-Dodecanone, also known as Dodecan-2-one, primarily targets genes related to ecdysone-related pathways, biotransformation, and cell homeostasis . It significantly induces ecdysone response-genes (EcR, usp, E78, Hr4, Hr38), despite no significant differences in ecdysteroid levels .

Mode of Action

This compound interacts with its targets by altering the gene expression. It differentially alters the gene l (2)efl in both experimental conditions, and triggers a dose-dependent induction of hex81 . It also triggers an induction of Cyp6aQ5 activity .

Biochemical Pathways

The compound affects the ecdysone signalling pathway, which is crucial for insect development and metamorphosis . It modulates gene expression and interferes with this pathway in Nasonia vitripennis, a model hymenopteran .

Pharmacokinetics

Its molecular weight of 1843184 suggests that it may have good bioavailability due to its relatively small size.

Result of Action

The exposure of Nasonia vitripennis to this compound has a significant effect on neither development time, energy reserves, nor egg-laying capacity . No potential genotoxicity was detected . This indicates that this compound can modulate gene expression and interfere with the ecdysone signalling pathway without causing apparent harm to the organism .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in an experiment, Nasonia vitripennis was exposed at the pupae stage for 48 h (up to 6 days) to sublethal doses (5 µg/L and 500 µg/L) of this compound . The results suggest that the compound’s action, efficacy, and stability can be affected by factors such as the duration of exposure and the concentration of the compound .

Biochemical Analysis

Biochemical Properties

2-Dodecanone interacts with various enzymes, proteins, and other biomolecules. It has been found to alter the gene expression of genes related to ecdysone-related pathways, biotransformation, and cell homeostasis . A significant induction of ecdysone response-genes (EcR, usp, E78, Hr4, Hr38) was detected, despite no significant differences in ecdysteroid levels . This compound also triggered an induction of Cyp6aQ5 activity .

Cellular Effects

This compound has been shown to have various effects on cells. It can modulate gene expression and interfere with the ecdysone signaling pathway in Nasonia vitripennis . Regarding the cell homeostasis processes, the gene l (2)efl was differentially altered in both experimental conditions, and a dose-dependent induction of hex81 was observed .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can modulate gene expression and interfere with the ecdysone signaling pathway in Nasonia vitripennis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. It has been found that this compound exposure had a significant effect on neither development time, energy reserves, nor egg-laying capacity; no potential genotoxicity was detected .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study, Nasonia vitripennis was exposed at the pupae stage for 48 h (up to 6 days) to sublethal doses (5 µg/L and 500 µg/L) of this compound .

Metabolic Pathways

It has been found to alter the gene expression of genes related to ecdysone-related pathways, biotransformation, and cell homeostasis .

Comparison with Similar Compounds

Properties

IUPAC Name

dodecan-2-one
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InChI

InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LSKONYYRONEBKA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H24O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4022236
Record name 2-Dodecanone
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Molecular Weight

184.32 g/mol
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Physical Description

Melting point = 21 deg C; [ChemIDplus] Clear, light yellow liquid; [Aldrich MSDS], Solid
Record name 2-Dodecanone
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Boiling Point

245.00 to 246.00 °C. @ 760.00 mm Hg
Record name 2-Dodecanone
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CAS No.

6175-49-1
Record name 2-Dodecanone
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Record name 2-Dodecanone
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Record name 2-Dodecanone
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Record name Dodecan-2-one
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Record name 2-DODECANONE
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Melting Point

21 °C
Record name 2-Dodecanone
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Synthesis routes and methods

Procedure details

2-dodecanone is prepared from 1-dodecene according to the process of the present invention as follows: A catalyst solution is prepared by dissolving .04 moles of palladium chloride in a mixture of 137 grams of methanol, 252 grams of polypropylene glycol having an average molecular weight of 430, and 15 grams of water. The catalyst solution is then charged to a 2 liter titanium autoclave where the catalyst solution is heated to a temperature of 60°C; while being stirred at 1,000 r.p.m. with the reactor being pressurized to 100 p.s.i.g. with oxygen. Using a piston pump, 600 grams of 1-dodecene is introduced to the autoclave over a period of 21/2 hours. During this period of addition, the reaction temperature is maintained at 60°C by cooling, with the reaction pressure of 100 p.s.i.g. being maintained by repressuration with oxygen. Stirring is continued for about 1/2 hour after the addition of 1-dodecene is completed.
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polypropylene glycol
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252 g
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137 g
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palladium chloride
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2 L
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600 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known biological effects of 2-dodecanone on insects?

A1: Research has shown that this compound can impact insect physiology, specifically targeting the ecdysone signaling pathway, a crucial hormonal system regulating insect development. In the parasitic wasp Nasonia vitripennis, exposure to sublethal doses of this compound altered the expression of genes involved in ecdysone-related pathways, biotransformation, and cell homeostasis. [] This suggests a potential for endocrine disruption, though further research is needed to confirm these effects in other insect species.

Q2: How effective is this compound as a biopesticide against nematodes?

A2: Studies show that this compound exhibits potent nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita. In pot experiments, application of this compound significantly reduced the number of root galls, indicating its effectiveness in controlling nematode infestations. [] This highlights its potential as a biopesticide for managing plant-parasitic nematodes.

Q3: Does this compound impact insect behavior?

A3: Research suggests that this compound possesses repellent and oviposition deterrence properties against the two-spotted spider mite, Tetranychus urticae. [] This suggests its potential use in integrated pest management strategies to deter insect pests from crops, potentially reducing reliance on synthetic pesticides.

Q4: How does this compound impact the development of the parasitic wasp Nasonia vitripennis?

A4: Despite modulating gene expression related to the ecdysone pathway, exposure to this compound did not significantly affect the development time, energy reserves, or egg-laying capacity of N. vitripennis. [] This suggests that while the compound influences gene expression, it might not necessarily translate into observable phenotypic effects on development, at least in this specific species.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C12H24O, and its molecular weight is 184.32 g/mol.

Q6: How is this compound typically characterized?

A6: this compound is commonly identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). [, , , ] This technique allows for the separation and detection of individual volatile compounds within a mixture based on their mass-to-charge ratios, providing a comprehensive profile of the sample's chemical composition.

Q7: What are the major volatile compounds found alongside this compound in Ruta chalepensis essential oil?

A7: Analysis of the essential oil from Ruta chalepensis revealed 2-undecanone to be the most abundant compound, followed by 2-nonanone, 2-nonyl acetate, and this compound. [, ] The relative proportions of these compounds contribute to the distinct aroma and potential biological activities of the essential oil.

Q8: How does the presence of this compound affect the properties of materials like fiberglass?

A8: Studies indicate that this compound can act as a bifunctional coupling agent in fiberglass/polyethylene composites, improving their mechanical properties. [] This suggests its potential utility in enhancing the interfacial adhesion between different materials, leading to improved composite performance.

Q9: Have computational methods been used to study the interaction of this compound with biological targets?

A10: Yes, computational studies have investigated the binding of this compound to the mouse olfactory receptor 912-93 (mOR912-93). These studies predicted that the binding is primarily driven by a hydrogen bond between the ketone carbonyl group of this compound and a serine residue (Ser105) in the receptor's binding pocket. [] This highlights the utility of computational approaches in understanding the molecular interactions underlying odorant recognition.

Q10: How does the length of the alkyl chain in ketones influence their biological activity?

A11: Research indicates that the antimicrobial activity of methyl n-alkyl ketone thiosemicarbazones is directly related to the length of the alkyl chain, with the this compound derivative exhibiting the highest potency. [] This underscores the importance of the alkyl chain length in determining the biological activity of ketone derivatives.

Q11: Does the position of the carbonyl group within the carbon chain affect biological activity?

A11: While not specifically addressed in the provided research for this compound, studies on other ketones suggest that the position of the carbonyl group can significantly influence their interactions with biological targets. Further research is needed to elucidate how the position of the carbonyl group within this compound might impact its activity.

Q12: What techniques are used to quantify this compound and other methyl ketones in plant extracts?

A13: Gas chromatography (GC) coupled with mass spectrometry (GC/MS) is widely employed to quantify methyl ketones, including this compound, in plant extracts. [, ] This technique allows for the separation and precise measurement of individual ketones, providing valuable insights into their abundance and potential role in plant defense mechanisms.

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